2',3'-Cyclic CMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

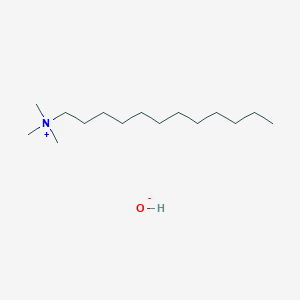

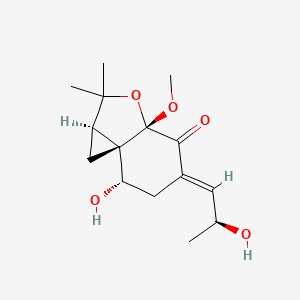

2',3'-cyclic CMP(1-) is a 2',3'-cyclic nucleotide(1-) which is obtained from 2',3'-cyclic CMP by removal of a proton from the cyclic phosphate group. It is a conjugate base of a 2',3'-cyclic CMP.

Aplicaciones Científicas De Investigación

Enzymatic Hydrolysis and Phosphodiesterase Activity

- 2',3'-Cyclic CMP is a substrate for certain phosphodiesterases. A study found that a homogeneous cyclic CMP phosphodiesterase can hydrolyze both pyrimidine and purine cyclic 2':3'- and 3':5'-nucleotides, indicating a multifunctional nature of this enzyme (Helfman & Kuo, 1982).

Concentration Measurement in Tissues

- Radioimmunological techniques have been developed to measure the concentration of 2',3'-Cyclic CMP in various tissues such as the liver, spleen, kidney, and pancreas, providing insights into its distribution in mammalian tissues (Cailla et al., 1978).

Application in Optical Transmission Systems

- Interestingly, 2',3'-Cyclic CMP has found applications in optical communication systems. A study demonstrated its use in cyclic mode permutation techniques for long-haul fiber optic transmission, highlighting its versatility beyond biological functions (Shibahara et al., 2020).

Extraction and Identification Methods

- Effective methods for extracting and identifying 2',3'-Cyclic CMP from tissues have been developed. These methods involve chromatography and spectroscopy techniques, essential for studying its presence and role in various biological processes (Newton et al., 1984).

Enzymatic Synthesis

- The enzymatic synthesis of 2',3'-Cyclic CMP has been observed in mouse liver homogenates. This synthesis is dependent on factors like pH, temperature, and the presence of specific metal ions, underlining the enzyme-mediated nature of its formation (Cech & Ignarro, 1978).

Allosteric Models in Enzymology

- 2',3'-Cyclic CMP plays a role in enzymology, specifically in the allosteric regulation of ribonuclease. This regulation is important for understanding enzyme kinetics and substrate interactions (Walker et al., 1976).

Cytidine Cyclic Phosphate Synthesis

- The synthesis of 2',3'-Cyclic CMP from cytidine triphosphate has been demonstrated in mammalian tissues, expanding our understanding of nucleotide metabolism and its implications (Newton et al., 1990).

Prebiotic Chemistry and Origin of RNA

- Studies have shown that 2',3'-Cyclic CMP can undergo nonenzymatic oligomerization under certain conditions, hinting at its potential role in the spontaneous generation of RNA in prebiotic environments (Costanzo et al., 2017).

Role in Cyclic Nucleotide Content

- Research into the cyclic nucleotide content of various cells, including tobacco BY-2 cells, has identified 2',3'-Cyclic CMP among other cyclic nucleotides, providing insight into its biological significance (Richards et al., 2002).

Involvement in Mode Division Multiplexing Transmission

- 2',3'-Cyclic CMP is relevant in the field of telecommunications, specifically in mode division multiplexing transmission. It is used in cyclic mode converters for efficient data transmission over optical networks (Yuan et al., 2022).

Propiedades

Nombre del producto |

2',3'-Cyclic CMP |

|---|---|

Fórmula molecular |

C9H11N3O7P- |

Peso molecular |

304.17 g/mol |

Nombre IUPAC |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one |

InChI |

InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/p-1/t4-,6-,7-,8-/m1/s1 |

Clave InChI |

NMPZCCZXCOMSDQ-XVFCMESISA-M |

SMILES isomérico |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-] |

SMILES |

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-] |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-] |

Sinónimos |

2',3'-cyclic CMP cifostodine cifostodine barium (2:1) salt cifostodine monosodium salt cytidine 2',3'-phosphate cytidine cyclic 2,3 monophosphate cytidine cyclic-2',3'-monophosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)

![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)

![4-[[[(2S,3R,5aS,10aS)-3-(4-hydroxyphenyl)-5,10-dioxo-1,2,3,5a,6,7,8,10a-octahydrodipyrrolo[1,2-c:1',3'-f]pyrazin-2-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264599.png)

![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1264600.png)

![(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)